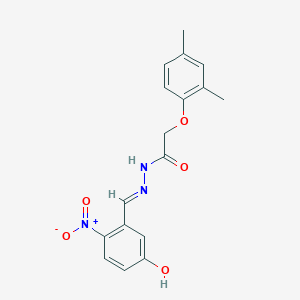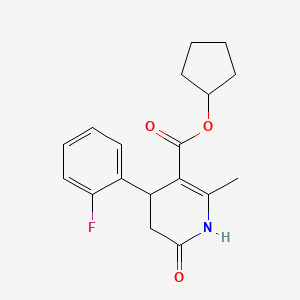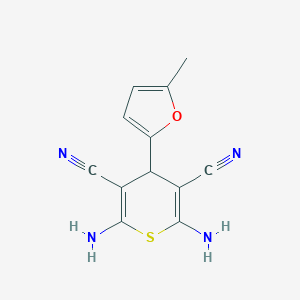![molecular formula C16H19N3O4 B5507311 methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)
methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical under investigation is related to a family of compounds that have been studied for their structural uniqueness and potential applications in various fields, including organic electronics and medicinal chemistry. The compound is characterized by the presence of a piperidine moiety, a carbonyl group, and a benzoate ester.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that start with readily available starting materials. For example, compounds with complex structures similar to the one have been synthesized through reactions involving chloromethyloxirane, indicating the potential for incorporating oxirane groups into the structure (Krutošíková, Labudova, & Dandárová, 2001).
Molecular Structure Analysis
The molecular structure of compounds within this family has been elucidated using techniques such as X-ray diffraction, revealing intricate details about their conformation and the orientation of various functional groups. For instance, studies have shown how the crystal structure of related compounds can display significant conjugation within their moieties, affecting their electronic properties and interactions (Moser, Bertolasi, & Vaughan, 2005).
Aplicaciones Científicas De Investigación
Antibacterial Properties
Planarity of Benzoyldithiocarbazate Tuberculostatics
The study on benzyl methyl (3,4-dichlorobenzoyl)carbonohydrazonodithioate, a compound with structural similarities to the requested chemical, emphasized its potential in antibacterial applications. The research demonstrated that specific structural modifications, such as the substitution of the aromatic ring, significantly influence the biological activity against various bacterial strains, suggesting a pathway for developing new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).
Chemical Structure Analysis
X-ray Crystallographic Study of Triazenes
This research focused on the crystal structure analysis of related compounds, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. Such studies are crucial for understanding the molecular conformation, which is vital for predicting reactivity and interactions with biological targets. The insights from these analyses contribute to the rational design of new compounds with desired biological activities (Little, Jenkins, & Vaughan, 2008).
Catalytic Applications
Aerobic Oxidation Catalyzed by a Pd System
Research on the palladium(II) acetate catalyzed aerobic oxidation of benzylic positions highlighted the efficacy of using specific ligands for selective oxidation processes. This study is indicative of the potential for methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate derivatives in catalysis, offering pathways to synthesize carbonyl and carboxy derivatives efficiently (Urgoitia et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(E)-[(2-oxo-2-piperidin-1-ylacetyl)hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-23-16(22)13-7-5-12(6-8-13)11-17-18-14(20)15(21)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVQOIONSQROK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)


![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
![2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5507296.png)

![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)